![molecular formula C15H21IN2O B7933025 (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide](/img/structure/B7933025.png)
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide
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Description
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide is a useful research compound. Its molecular formula is C15H21IN2O and its molecular weight is 372.24 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H14N2I O
- Molecular Weight : 318.16 g/mol
The structural complexity of this compound, featuring a cyclopropyl group and an iodo-substituted benzyl moiety, suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with cyclopropylamine and 2-iodobenzaldehyde.
- Reductive Amination : The aldehyde is reacted with cyclopropylamine in the presence of a reducing agent to form the corresponding amine.
- Amidation : The amine is then coupled with 3-methyl-butanoic acid to form the final amide product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes, potentially modulating pathways involved in inflammation and cancer.
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
Case Studies and Research Findings
-
Antitumor Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- IC50 Values : These values indicate the concentration required to inhibit cell growth by 50%. For example, a related compound showed IC50 values of approximately 5 µM against A549 cells.
Compound Cell Line IC50 (µM) Compound A A549 5 Compound B HCC827 7 Compound C NCI-H358 4 - Neuroprotective Effects : Other studies indicate potential neuroprotective properties, suggesting that the compound may protect neurons from oxidative stress-induced damage.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broader therapeutic potential.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBJDNGVICIBKR-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1I)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1I)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.